
Crustacean Cardioactive Peptide
描述
Crustacean Cardioactive Peptide (CCAP) is a highly conserved cyclic nonapeptide (nine-amino-acid sequence: PFCNAFTGC-amide) with a disulfide bridge between two cysteine residues, forming a rigid bicyclic structure . It is encoded by a precursor protein of 141 amino acids (aa), which includes a 30-aa signal peptide and five distinct mature peptides . First isolated from the pericardial organs of the shore crab Carcinus maenas, CCAP regulates heartbeat in crustaceans and modulates neuronal activity across arthropods . Beyond cardiovascular functions, CCAP plays critical roles in molting (ecdysis) by coordinating motor programs and respiratory physiology . Its receptor is a G protein-coupled receptor (GPCR), activating intracellular pathways such as cAMP and calcium signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Crustacean Cardioactive Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using Trifluoroacetic Acid (TFA).
Cyclization: The peptide is cyclized by forming a disulfide bridge between the cysteine residues, typically using oxidizing agents like Iodine or Dimethyl Sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using High-Performance Liquid Chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product.
Types of Reactions:
Oxidation: The formation of the disulfide bridge between cysteine residues is an oxidation reaction.
Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like Dithiothreitol (DTT) or β-Mercaptoethanol.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, Dimethyl Sulfoxide (DMSO).
Reducing Agents: Dithiothreitol (DTT), β-Mercaptoethanol.
Major Products:
Oxidation: Formation of the cyclic nonapeptide with a disulfide bridge.
Reduction: Linear peptide with free thiol groups.
科学研究应用
Crustacean Cardioactive Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and cyclization reactions.
Medicine: Potential therapeutic applications in regulating heart rate and treating cardiac disorders.
Industry: Used in aquaculture to study the physiological responses of crustaceans to environmental stressors.
作用机制
Crustacean Cardioactive Peptide exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells . This binding activates intracellular signaling pathways, leading to various physiological responses. For example, in the heart, it increases the heart rate by enhancing the influx of calcium ions into cardiac muscle cells . In the gut, it modulates the contraction of smooth muscles, facilitating digestion .
相似化合物的比较
Comparative Analysis with Similar Peptides
Ecdysis-Triggering Hormone (ETH) and Eclosion Hormone (EH)
Structural and Functional Overlap
- ETH : A 26-aa peptide that initiates ecdysis behavior in insects and crustaceans. ETH acts upstream of CCAP in the molting cascade, triggering the release of CCAP from neurons .
- EH : A 62-aa peptide that synergizes with ETH to activate CCAP-expressing neurons, facilitating cuticle shedding .
Key Differences
- Hierarchy: ETH is necessary for initiating ecdysis, while CCAP executes the motor phase.
- Expression : ETH is localized in epitracheal glands, while CCAP is expressed in central nervous system neurons .
FMRFamide-Related Peptides (FaRPs)
Functional Similarities
FaRPs, including F1 and F2, share a C-terminal RFamide motif and regulate cardiovascular activity in crustaceans. Like CCAP, they are stored in pericardial organs and modulate heart rate .
Divergent Effects
- In Vitro vs. In Vivo : In semi-isolated crab hearts, F1/F2 and CCAP are cardioexcitatory. However, in vivo, F1/F2 inhibit heart rate and stroke volume in Cancer magister, while CCAP exhibits minimal effects in this species .
- Specificity : CCAP is more potent in stimulating gut contractions and α-amylase activity in insects (e.g., Locusta migratoria), whereas FaRPs primarily target cardiovascular tissues .
Crustacean Female Sex Hormone (CFSH)
Functional Contrast
CFSH, a vitellogenesis-stimulating hormone, is structurally distinct from CCAP. While CCAP is a neuropeptide, CFSH is a large glycoprotein (>100 kDa) produced in the eyestalk and regulates ovarian maturation .
Gonadotropin-Releasing Hormone (GnRH)
Mechanistic Parallels Both CCAP and GnRH act via GPCRs and modulate physiological processes through cAMP pathways. However, GnRH regulates reproduction in vertebrates, whereas CCAP targets cardiovascular and nervous systems in invertebrates .
生物活性
Crustacean cardioactive peptide (CCAP) is a neuropeptide predominantly found in arthropods, notably crustaceans. It plays a crucial role in regulating various physiological functions, particularly cardiac activity. This article delves into the biological activity of CCAP, highlighting its effects on heart function, potential applications in pharmacology, and recent research findings.
Chemical Composition and Characteristics
CCAP is characterized by its cyclic structure and amidation. Its sequence is H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, with a molecular weight of approximately 956.11 g/mol and a molecular formula of C42H56N10O12S2 . The peptide is synthesized in the pericardial organs of crustaceans and is released into the hemolymph, where it exerts its physiological effects.
Biological Functions
The primary biological activities of CCAP include:
- Cardiac Regulation : CCAP is well-known for its ino- (force of contraction) and chrono- (heart rate) tropic effects. It enhances cardiac output by increasing the frequency and strength of heart contractions in semi-isolated crab heart preparations .
- Regulation of Other Physiological Processes : Beyond cardiac function, CCAP influences:
Research Findings and Case Studies
Recent studies have expanded our understanding of CCAP's functions:
- Expression Patterns : A study on Scylla paramamosain identified a CCAP precursor that could be processed into multiple peptides, indicating its complex regulatory roles across different tissues. The expression of the CCAP receptor was found in various tissues, including the hepatopancreas, suggesting a broader physiological impact .
- Immunoregulatory Roles : Novel findings suggest that CCAP may be involved in immune responses. The mRNA expression of the CCAP receptor significantly increased following immune challenges, indicating a potential role in modulating immune functions .
- Comparative Studies : Research comparing various arthropods has shown that CCAP is highly conserved across species, reinforcing its fundamental role in arthropod physiology. For instance, studies have documented its presence and effects in crabs, crayfish, and insects .
Potential Applications in Pharmacology
Given its potent biological activities, CCAP is being explored for therapeutic applications:
- Cardiovascular Research : The mechanisms by which CCAP influences cardiac function could inform the development of new treatments for heart diseases. Researchers are investigating analogs that might mimic or modulate CCAP's effects to create novel cardiovascular therapies .
- Aquaculture : Understanding CCAP's role in molting and immune responses can lead to improved management strategies for aquaculture species, enhancing growth rates and disease resistance .
Data Summary Table
常见问题
Basic Research Questions
Q. What are the primary physiological roles of CCAP in arthropods, and what experimental approaches validate these functions?
CCAP is a conserved cyclic nonapeptide regulating heartbeat in crustaceans (e.g., Carcinus maenas) and modulating neuronal activity in insects. Key methodologies include:
- Immunohistochemistry to localize CCAP in pericardial organs or neuronal tissues .
- RNA interference (RNAi) to silence CCAP expression and observe phenotypic changes in cardiac or locomotor activity .
- In vivo bioassays measuring heart rate or gut contraction in response to CCAP administration .
Q. Which model organisms are optimal for studying CCAP signaling pathways?
- Crustaceans (Carcinus maenas, crabs): Ideal for cardiac regulation studies due to CCAP's origin in pericardial organs .
- Insects (Locusta migratoria, locusts): Suitable for neuronal modulation research, leveraging genetic tools (e.g., CRISPR/Cas9) to probe receptor interactions .
- Cross-species comparisons (e.g., crabs vs. insects) to assess evolutionary conservation of CCAP functions .
Q. What techniques are used to analyze CCAP's structural and functional conservation?
- Sequence alignment : Compare CCAP variants across species using databases like GenBank (e.g., Accession MN923209) .
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm cyclic structure and post-translational modifications (e.g., amidation) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on CCAP's effects across species (e.g., cardiac vs. neuronal modulation)?
- Comparative receptor profiling : Identify CCAP receptor isoforms in divergent species using radioligand binding assays or cryo-EM .
- Context-dependent assays : Test CCAP under varying physiological conditions (e.g., stress, molting) to explain species-specific responses .
- Systems biology approaches : Integrate transcriptomic and proteomic data to map CCAP signaling networks in different tissues .
Q. What methodologies ensure batch-to-batch consistency in synthetic CCAP for sensitive bioassays?
- HPLC purity analysis (>99.5%) and MS verification to confirm peptide integrity .
- Peptide content quantification (via amino acid analysis) to standardize concentrations across batches .
- Solubility testing in buffers (e.g., PBS with 0.1% BSA) to minimize variability in biological assays .
Q. How to design experiments investigating CCAP's immunomodulatory roles in hepatopancreas?
- RNAi knockdown : Suppress CCAP expression in crabs and measure immune markers (e.g., antimicrobial peptides) via qPCR .
- Co-stimulation assays : Combine CCAP with pathogens (e.g., Vibrio spp.) to assess immune response amplification .
- Ethical controls : Include sham-operated animals and sample size calculations approved by institutional ethics committees (e.g., Xiamen University protocols) .
Q. What interdisciplinary frameworks (e.g., PICO/FINER) apply to CCAP hypothesis development?
- PICO framework : Define Population (e.g., Carcinus maenas), Intervention (CCAP administration), Comparison (wild-type vs. CCAP-deficient models), and Outcome (heart rate variability) .
- FINER criteria : Ensure hypotheses are Feasible (e.g., using CRISPR-edited models), Novel (addressing CCAP-immune crosstalk gaps), and Ethical (adhering to animal welfare guidelines) .
Q. How do CCAP salt forms (e.g., acetate) influence experimental outcomes?
- Bioactivity assays : Compare CCAP acetate vs. free peptide in receptor-binding studies (e.g., AVPR1B affinity tests) .
- Solubility optimization : Test acetate formulations in physiological buffers to enhance stability for long-term experiments .
Q. What strategies validate CCAP's role in modulating adipokinetic hormone (AKH) release?
- In vitro neurosecretory assays : Incubate insect corpora cardiaca with CCAP and measure AKH secretion via ELISA .
- Sugar inhibition studies : Administer glucose/fructose to test CCAP-AKH crosstalk in energy homeostasis .
Q. How to integrate CCAP research with neuroendocrinology and ecotoxicology?
属性
IUPAC Name |
(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAKWTJOHSDJOA-HNGYRCOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N11O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。